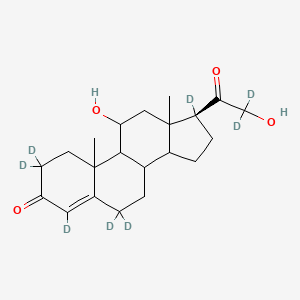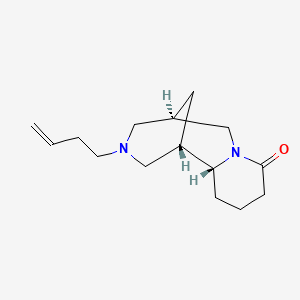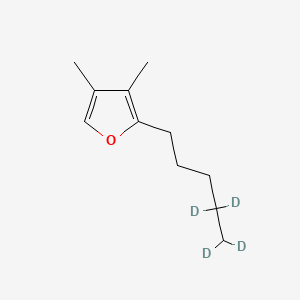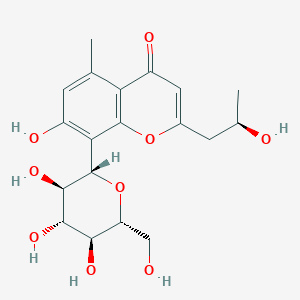
4-Pregnen-11|A,21-diol-3,20-dione-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pregnen-11|A,21-diol-3,20-dione-d8 is a deuterated analog of 4-Pregnen-11β,21-diol-3,20-dione, commonly known as corticosterone. This compound is a steroid hormone involved in the regulation of energy, immune response, and stress response. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnen-11|A,21-diol-3,20-dione-d8 typically involves the introduction of deuterium atoms into the corticosterone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) and a suitable catalyst to replace hydrogen atoms with deuterium.
Chromatographic Purification: Ensuring the final product is free from impurities and non-deuterated analogs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pregnen-11|A,21-diol-3,20-dione-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to 4-Pregnen-11|A,21-diol-3,20-dione-18,20-trione under oxidative conditions.
Reduction: Reduction to 4-Pregnen-11|A,21-diol-3,20-dione-11β,21-diol.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Applications De Recherche Scientifique
4-Pregnen-11|A,21-diol-3,20-dione-d8 is widely used in scientific research due to its stability and traceability. Applications include:
Chemistry: Studying metabolic pathways and reaction mechanisms.
Biology: Investigating the role of corticosterone in stress response and immune regulation.
Medicine: Developing new corticosteroid-based therapies and understanding drug metabolism.
Industry: Producing stable isotopic standards for analytical techniques such as mass spectrometry.
Mécanisme D'action
The mechanism of action of 4-Pregnen-11|A,21-diol-3,20-dione-d8 involves binding to corticosteroid receptors in target cells. This binding triggers a cascade of molecular events, including:
Gene Expression Regulation: Modulating the expression of genes involved in stress response, immune function, and metabolism.
Signal Transduction Pathways: Activating or inhibiting specific signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pregnen-11β,21-diol-3,20-dione:
4-Pregnen-11β,21-diol-3,20-dione-21-hemisuccinate: A derivative used in biochemical studies.
4-Pregnen-11β,21-diol-3,20-dione-21-sulfate: Another derivative with unique properties.
Uniqueness
4-Pregnen-11|A,21-diol-3,20-dione-d8 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal tracer in metabolic studies. Its deuterated nature allows for precise tracking and analysis in various research applications.
Propriétés
Formule moléculaire |
C21H30O4 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(11S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14?,15?,16-,17+,19?,20?,21?/m1/s1/i3D2,7D2,9D,11D2,16D |
Clé InChI |
OMFXVFTZEKFJBZ-VVDPCNBCSA-N |
SMILES isomérique |
[2H]C1=C2C(CC3C4CC[C@](C4(C[C@@H](C3C2(CC(C1=O)([2H])[2H])C)O)C)([2H])C(=O)C([2H])([2H])O)([2H])[2H] |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)

![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)


![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)




